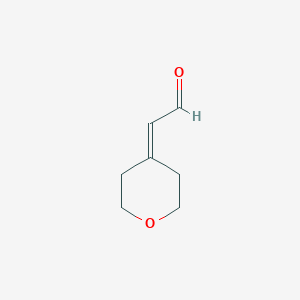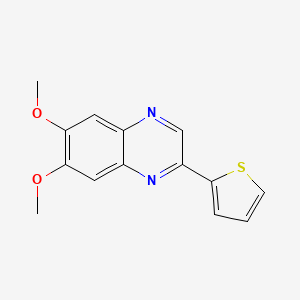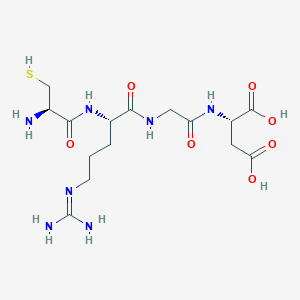
L-Aspartic acid, L-cysteinyl-L-arginylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, L-cysteinyl-L-arginylglycyl- is a peptide compound composed of four amino acids: L-aspartic acid, L-cysteine, L-arginine, and glycine. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these amino acids imparts specific properties and functionalities to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, L-aspartic acid, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-cysteine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-arginine and glycine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, L-cysteinyl-L-arginylglycyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted peptide derivatives.
Scientific Research Applications
L-Aspartic acid, L-cysteinyl-L-arginylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Modulate enzyme activity by binding to active sites or allosteric sites.
Form Disulfide Bonds: Stabilize protein structures through the formation of disulfide bonds.
Act as an Antioxidant: Scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
L-Aspartic acid, L-cysteinyl-L-arginylglycyl- can be compared with other similar peptide compounds, such as:
L-Arginyl-glycyl-L-aspartic acid: Similar in structure but lacks the cysteine residue, which affects its ability to form disulfide bonds.
L-Cysteinyl-glycyl-L-aspartic acid: Lacks the arginine residue, which may influence its binding affinity to certain enzymes.
L-Aspartyl-glycyl-L-cysteinyl-arginine: Different sequence of amino acids, which can alter its overall properties and functions.
The uniqueness of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- lies in its specific sequence and combination of amino acids, which confer distinct chemical and biological properties.
Properties
CAS No. |
199438-62-5 |
|---|---|
Molecular Formula |
C15H27N7O7S |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H27N7O7S/c16-7(6-30)12(26)22-8(2-1-3-19-15(17)18)13(27)20-5-10(23)21-9(14(28)29)4-11(24)25/h7-9,30H,1-6,16H2,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
InChI Key |
ONWVOPAPVZGEEE-CIUDSAMLSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CS)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CS)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


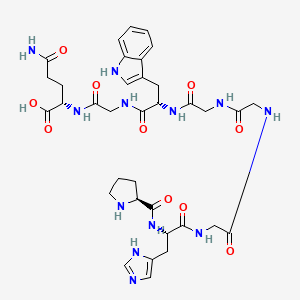
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
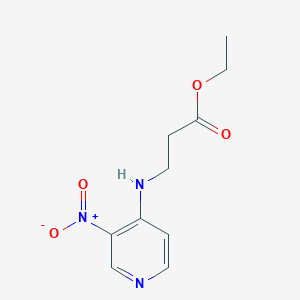
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)


![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
